molecular formula C4H6N4O2 B2445011 2-(4-amino-2H-1,2,3-triazol-2-yl)aceticacid CAS No. 1368124-71-3

2-(4-amino-2H-1,2,3-triazol-2-yl)aceticacid

Cat. No. B2445011
M. Wt: 142.118
InChI Key: OFXOYMXEUDLLDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid is a nitrogenous heterocyclic compound with the molecular formula C4H6N4O2 . It has a molecular weight of 142.12 . The IUPAC name for this compound is (4-amino-2H-1,2,3-triazol-2-yl)acetic acid .


Synthesis Analysis

The synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition . This process includes the reaction between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .


Molecular Structure Analysis

The molecular structure of 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid consists of two carbon and three nitrogen atoms in the five-membered aromatic azole chain . The triazole compounds are readily capable of binding in the biological system with a variety of enzymes and receptors .


Chemical Reactions Analysis

Triazole compounds show versatile biological activities due to their ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . They are also stable against metabolic degradation .

Future Directions

The future directions for the research on 2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid could include further exploration of its biological activities, potential applications in medicinal chemistry, and development of novel antimicrobial drugs .

properties

IUPAC Name

2-(4-aminotriazol-2-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O2/c5-3-1-6-8(7-3)2-4(9)10/h1H,2H2,(H2,5,7)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFXOYMXEUDLLDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1N)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-amino-2H-1,2,3-triazol-2-yl)acetic acid

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